Methyl 1-chlorosulfonylazetidine-3-carboxylate
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Overview
Description
Methyl 1-chlorosulfonylazetidine-3-carboxylate is a chemical compound with the molecular formula C5H8ClNO4S It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-chlorosulfonylazetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Material: Azetidine-3-carboxylate
Reagent: Chlorosulfonyl isocyanate
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the use of high-purity starting materials, precise control of reaction conditions, and effective purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-chlorosulfonylazetidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce sulfonamide or sulfonic acid derivatives.
Scientific Research Applications
Methyl 1-chlorosulfonylazetidine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 1-chlorosulfonylazetidine-3-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
- Methyl 1-chlorosulfonylazetidine-2-carboxylate
- Methyl 1-chlorosulfonylazetidine-4-carboxylate
- Methyl 1-chlorosulfonylpyrrolidine-3-carboxylate
Comparison: Methyl 1-chlorosulfonylazetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity profiles and applications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 1-chlorosulfonylazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAXIPIOPGMSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172445-88-2 |
Source
|
Record name | methyl 1-(chlorosulfonyl)azetidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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